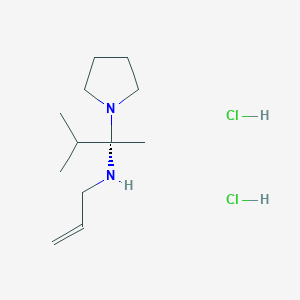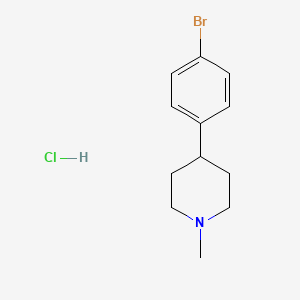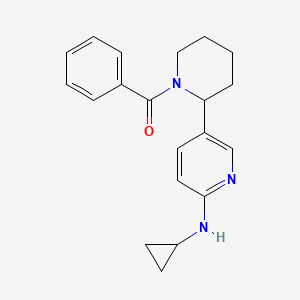
1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorofenil)-2,5-dimetil-1H-imidazol es un compuesto orgánico sintético que pertenece a la clase de los imidazoles. Los imidazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones no adyacentes. La presencia de un grupo fluorofenil y dos grupos metilo en el anillo imidazol confiere propiedades químicas y físicas únicas a este compuesto, lo que lo hace interesante en varios campos de la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de 1-(4-Fluorofenil)-2,5-dimetil-1H-imidazol normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la preparación de 4-fluoroanilina y 2,5-dimetilimidazol.
Reacción de Condensación: La 4-fluoroanilina se hace reaccionar con glioxal en presencia de un catalizador ácido para formar una base de Schiff intermedia.
Ciclización: La base de Schiff se somete a ciclización con 2,5-dimetilimidazol en condiciones básicas para producir el compuesto objetivo.
Métodos de Producción Industrial: La producción industrial de 1-(4-Fluorofenil)-2,5-dimetil-1H-imidazol puede implicar condiciones de reacción optimizadas, tales como:
Catalizadores: Uso de catalizadores ácidos o básicos para aumentar las velocidades de reacción.
Solventes: Selección de solventes apropiados para mejorar el rendimiento y la pureza.
Temperatura y Presión: Condiciones controladas de temperatura y presión para garantizar una síntesis eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-(4-Fluorofenil)-2,5-dimetil-1H-imidazol se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El grupo fluorofenil puede sufrir reacciones de sustitución nucleófila con reactivos como el metóxido de sodio o el terc-butóxido de potasio.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Metóxido de sodio en metanol o terc-butóxido de potasio en tetrahidrofurano.
Productos Principales:
Oxidación: Formación del correspondiente óxido de N-imidazol.
Reducción: Formación de derivados de imidazol reducidos.
Sustitución: Formación de derivados de imidazol sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
1-(4-Fluorofenil)-2,5-dimetil-1H-imidazol tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos y estudios enzimáticos.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluyendo actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Fluorofenil)-2,5-dimetil-1H-imidazol involucra su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad.
Vías Implicadas: Puede influir en diversas vías bioquímicas, incluyendo la transducción de señales, los procesos metabólicos y la expresión genética.
Compuestos Similares:
1-(4-Fluorofenil)piperazina: Comparte el grupo fluorofenil, pero tiene una estructura central diferente.
5-(4-Fluorofenil)-3-(naftalen-1-il)-1-fenil-1H-pirazol: Contiene un grupo fluorofenil y un anillo de pirazol.
N-arilsulfonil-3-acetilindol: Contiene un grupo fluorofenil y un anillo de indol.
Unicidad: 1-(4-Fluorofenil)-2,5-dimetil-1H-imidazol es único debido a su patrón de sustitución específico en el anillo imidazol, lo que confiere una reactividad química y una actividad biológica distintas en comparación con otros compuestos similares.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but has a different core structure.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group and a pyrazole ring.
N-arylsulfonyl-3-acetylindole: Contains a fluorophenyl group and an indole ring.
Uniqueness: 1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H11FN2 |
|---|---|
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2,5-dimethylimidazole |
InChI |
InChI=1S/C11H11FN2/c1-8-7-13-9(2)14(8)11-5-3-10(12)4-6-11/h3-7H,1-2H3 |
Clave InChI |
LYOMKWDUOGGEBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N1C2=CC=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(tert-Butyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11813354.png)








![4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine](/img/structure/B11813405.png)

